molecular formula C13H11NO B1180676 4-(4-Methylpyridin-3-yl)benzaldehyde CAS No. 127406-10-4

4-(4-Methylpyridin-3-yl)benzaldehyde

Cat. No.: B1180676
CAS No.: 127406-10-4
M. Wt: 197.23 g/mol
InChI Key: PFRBLJOVRJXDBR-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine-Benzaldehyde Hybrids in Chemical Synthesis

Pyridine-benzaldehyde hybrids are recognized as valuable scaffolds in the synthesis of a wide array of functional molecules. The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a key structural motif in numerous FDA-approved drugs and bioactive natural products. nih.gov Its ability to act as a hydrogen bond acceptor and its water-solubility often impart favorable pharmacokinetic properties to drug candidates. researchgate.net The benzaldehyde (B42025) moiety, on the other hand, is a versatile functional group that can undergo a variety of chemical transformations, serving as a crucial intermediate in the synthesis of more complex molecules. researchgate.net

The combination of these two fragments in a single molecule creates a "hybrid" with potential for multifaceted applications. For instance, pyridine derivatives have been extensively studied for their anticancer properties. nih.govrsc.org The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build larger molecular frameworks. This versatility makes pyridine-benzaldehyde hybrids attractive targets for synthetic chemists exploring new therapeutic agents and functional materials. researchgate.net

Overview of Research Trajectories for Aryl-Substituted Benzaldehydes and Pyridines

Research into aryl-substituted benzaldehydes and pyridines is a dynamic and evolving field. A significant focus lies in the development of efficient synthetic methodologies to create diverse libraries of these compounds for biological screening and materials science applications.

One of the most powerful and widely used methods for the synthesis of biaryl compounds, including pyridine-benzaldehyde hybrids, is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. mdpi.com This method is favored for its mild reaction conditions and tolerance of a wide range of functional groups. For the synthesis of a compound like 4-(4-methylpyridin-3-yl)benzaldehyde, a plausible route would involve the coupling of a suitable pyridineboronic acid derivative with a halogenated benzaldehyde.

Recent research trajectories also include the development of novel catalytic systems to improve the efficiency and sustainability of these coupling reactions. Furthermore, there is a growing interest in the functionalization of these scaffolds to tune their electronic and photophysical properties, for example, in the development of materials for organic light-emitting diodes (OLEDs). rsc.org In medicinal chemistry, the focus is often on synthesizing derivatives with improved potency and selectivity for specific biological targets. mdpi.com

Methodological Frameworks for Investigating Novel Chemical Entities

The investigation of a novel chemical entity like this compound follows a well-established, multi-faceted framework. This process begins with the synthesis and purification of the compound.

Structural Elucidation is the critical next step, where a battery of spectroscopic techniques is employed to confirm the molecule's identity and structure. These techniques typically include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the connectivity of atoms and the chemical environment of the protons and carbons.

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups, such as the carbonyl group of the aldehyde.

X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule in the solid state.

Once the structure is confirmed, the physicochemical properties of the new compound are determined. This includes measuring its melting point, boiling point, solubility in various solvents, and its pKa.

For compounds with potential biological applications, a series of in vitro and in vivo assays are conducted. This can range from initial screening against a panel of cancer cell lines to more specific assays targeting particular enzymes or receptors. nih.gov The goal is to identify any biological activity and to understand the compound's mechanism of action. This systematic approach ensures that new chemical entities are thoroughly characterized, paving the way for their potential application in various scientific and technological fields. nih.govfrontiersin.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127406-10-4

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4-(4-methylpyridin-3-yl)benzaldehyde

InChI

InChI=1S/C13H11NO/c1-10-6-7-14-8-13(10)12-4-2-11(9-15)3-5-12/h2-9H,1H3

InChI Key

PFRBLJOVRJXDBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Advanced Synthetic Strategies for 4 4 Methylpyridin 3 Yl Benzaldehyde

Convergent and Divergent Synthetic Pathways to the 4-(4-Methylpyridin-3-yl)benzaldehyde Core

Cross-Coupling Methodologies for Aryl-Aryl Bond Formation

The formation of the critical carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings is a cornerstone of any convergent synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this transformation, offering high efficiency and functional group tolerance. youtube.com

The Suzuki-Miyaura coupling is one of the most widely utilized methods for constructing aryl-aryl bonds due to its mild reaction conditions, commercial availability of reagents, and the non-toxic nature of its boron-based byproducts. mdpi.com In a typical synthesis of this compound, this reaction would involve the coupling of a pyridine-based organoboron species with a halogenated benzaldehyde (B42025) derivative, or vice versa.

A plausible pathway involves the reaction of 3-bromo-4-methylpyridine (B15001) with 4-formylphenylboronic acid. The boronic acid is a common and stable reagent. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. youtube.com A base is essential for the transmetalation step of the catalytic cycle. youtube.commdpi.com The choice of catalyst, ligand, base, and solvent system is critical to optimize the reaction yield and minimize side products, such as homo-coupling of the boronic acid. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExamplePurpose/Notes
Aryl Halide 3-Bromo-4-methylpyridineElectrophilic coupling partner. Aryl iodides are more reactive but often more expensive.
Boron Reagent 4-Formylphenylboronic acidNucleophilic coupling partner. Boronic esters (e.g., pinacol (B44631) esters) can also be used. youtube.com
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂0.3-5 mol% loading is typical. Pd(OAc)₂ requires an external phosphine (B1218219) ligand. preprints.orgmdpi.com
Ligand Triphenylphosphine (PPh₃), XantphosStabilizes the palladium center and facilitates the catalytic cycle. mdpi.comnih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent for transmetalation. youtube.commdpi.com
Solvent Toluene/H₂O, Dioxane/H₂O, DMFOften a mixture of an organic solvent and water to dissolve both organic and inorganic reagents. youtube.com

While not as direct as Suzuki coupling for aryl-aryl bond formation, the Heck and Sonogashira reactions can be adapted within a multi-step sequence.

The Sonogashira coupling forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using palladium and copper co-catalysts. wikipedia.orglibretexts.org To construct the target biaryl system, one could couple 3-ethynyl-4-methylpyridine (B1603692) with a 4-halobenzaldehyde derivative (e.g., 4-iodobenzaldehyde). The resulting 4-( (4-methylpyridin-3-yl)ethynyl)benzaldehyde would then require reduction of the alkyne bridge. This could be achieved through catalytic hydrogenation, which would saturate the triple bond to a single bond, thus forming the desired aryl-aryl linkage. This multi-step approach adds complexity but can be useful if the requisite alkyne precursors are readily available.

The Heck reaction , which couples an aryl halide with an alkene, could also be envisioned. nih.gov For instance, 3-bromo-4-methylpyridine could be coupled with 4-vinylbenzaldehyde. The resulting stilbene-like intermediate would then require further chemical transformation, such as oxidative cleavage of the double bond and subsequent manipulation, to arrive at the final product, making this a less common and more circuitous route.

Modern synthetic chemistry has increasingly focused on C-H activation as a more atom-economical strategy, avoiding the need for pre-functionalized starting materials like organoborons or organohalides. nih.gov Direct arylation involves the palladium-catalyzed coupling of a C-H bond of one aromatic ring with an aryl halide partner.

In the context of this compound synthesis, this could involve the direct coupling of 4-methylpyridine (B42270) with a 4-halobenzaldehyde. A significant challenge in this approach is controlling the regioselectivity of the C-H activation on the pyridine ring. However, advances in ligand and catalyst design are continually improving the predictability of these reactions. nih.gov An alternative direct arylation could involve activating a C-H bond on the benzaldehyde ring for coupling with 3-halo-4-methylpyridine. A highly efficient synthesis of related 4-benzylpyridines has been achieved via Pd-catalyzed C(sp³)–H arylation between 4-picoline and aryl halides, suggesting that direct functionalization strategies are highly viable for this class of compounds. rsc.org

Functional Group Interconversions Leading to Benzaldehyde and Pyridine Moieties

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. ub.edusolubilityofthings.com This is crucial in pathways where the desired functional groups (aldehyde and methylpyridine) are not compatible with the conditions of the key bond-forming reaction or are more easily installed after the core structure is assembled. vanderbilt.eduorganic-chemistry.org

For instance, if the aldehyde group in a 4-halobenzaldehyde starting material is too reactive under certain cross-coupling conditions, it can be protected as an acetal. The coupling reaction is performed, and the aldehyde is then regenerated in a final deprotection step. Alternatively, the benzaldehyde moiety can be generated from a more stable precursor group after the biaryl core has been formed.

The generation of the aldehyde functional group is a critical step that can often be accomplished late in the synthetic sequence. organic-chemistry.org This can be achieved through either oxidation of a precursor or reduction of a higher oxidation state functional group. solubilityofthings.com

Oxidation Strategies: A common precursor for the aldehyde is a benzyl (B1604629) alcohol. If the cross-coupling reaction were performed using (4-(4-methylpyridin-3-yl)phenyl)methanol, the alcohol could then be oxidized to the target aldehyde. A variety of reagents can accomplish this transformation selectively without over-oxidizing to the carboxylic acid. solubilityofthings.com Similarly, a methyl group can be oxidized to an aldehyde, though this typically requires harsher conditions.

Reduction Strategies: Conversely, the aldehyde can be generated by the partial reduction of a carboxylic acid or one of its derivatives, such as an ester or an acyl chloride. The reduction of a methyl ester, for example, to an aldehyde can be effectively carried out using specific reducing agents at low temperatures to prevent over-reduction to the alcohol. beilstein-journals.org Diisobutylaluminium hydride (DIBAL-H) is a frequently used reagent for this transformation. vanderbilt.edubeilstein-journals.org

Table 2: Selected Reagents for Aldehyde Synthesis via FGI

TransformationReagent(s)Notes
Alcohol → Aldehyde Pyridinium (B92312) chlorochromate (PCC)Mild oxidizing agent that typically stops at the aldehyde for primary alcohols. solubilityofthings.com
Alcohol → Aldehyde Dess-Martin periodinane (DMP)A popular reagent for the mild oxidation of primary and secondary alcohols. beilstein-journals.org
Ester → Aldehyde Diisobutylaluminium hydride (DIBAL-H)Must be used at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. beilstein-journals.org
Nitrile → Aldehyde Diisobutylaluminium hydride (DIBAL-H)The nitrile is reduced to an imine intermediate, which is then hydrolyzed to the aldehyde during workup. vanderbilt.edu
Carboxylic Acid → Aldehyde Convert to acyl chloride (SOCl₂), then Rosenmund reduction (H₂, Pd/BaSO₄)A classic method involving the reduction of an acyl chloride.
Heterocycle Synthesis and Modification Pathways

The construction of the this compound scaffold fundamentally involves the creation of a carbon-carbon bond between a 4-methylpyridine ring and a benzaldehyde moiety. A predominant and highly versatile method for achieving this biaryl linkage is the Suzuki-Miyaura cross-coupling reaction. numberanalytics.comyoutube.com This reaction typically involves the coupling of an organoboron compound, such as 4-formylphenylboronic acid, with a haloarene, like 3-bromo- (B131339) or 3-chloro-4-methylpyridine, in the presence of a palladium catalyst and a base. youtube.com The Suzuki-Miyaura reaction is favored for its mild conditions and tolerance of a wide array of functional groups, which is crucial when dealing with a reactive aldehyde group. youtube.com

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative, and concluding with reductive elimination to yield the final biaryl product and regenerate the catalyst. numberanalytics.comyoutube.com A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids has been developed in an aqueous phase, demonstrating the adaptability of this method for creating aryl-pyridine bonds under environmentally benign conditions. nih.gov

Beyond the initial construction of the pyridine ring, modification pathways allow for further functionalization. For instance, after the formation of a chiral pyridine derivative, direct functionalization of the pyridine ring itself is possible, showcasing the potential for late-stage modifications to introduce additional chemical diversity. nih.gov

Multi-Component Reactions (MCRs) Incorporating Pyridine-Benzaldehyde Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of highly substituted pyridines, including those with pyridine-benzaldehyde-like structures, in a single step from simple precursors. bohrium.com These reactions are atom-economical and can rapidly generate molecular complexity, aligning with the principles of green chemistry. bohrium.comacs.org

Several MCRs are applicable for constructing the core pyridine scaffold. The Hantzsch pyridine synthesis and its modifications, for example, can be adapted to incorporate the necessary structural elements. A prominent example is the one-pot, four-component reaction involving an aldehyde (like a benzaldehyde derivative), ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. acs.org This method, particularly when enhanced by microwave irradiation, can produce novel pyridine derivatives in excellent yields (82-94%) and with short reaction times (2-7 minutes). acs.org Another approach involves a three-component reaction of an aldehyde, malononitrile, and a thiol, catalyzed by a reusable solid base like Mg-Al hydrotalcite, to yield pentasubstituted pyridines. growingscience.comresearchgate.net The choice of aldehyde is critical, with research showing that aldehydes containing electron-withdrawing groups can lead to good product yields. growingscience.com

The table below summarizes various MCRs used for synthesizing substituted pyridine rings.

Table 1: Selected Multi-Component Reactions for Pyridine Synthesis

Reaction Type Components Catalyst/Conditions Product Type Reference
Four-component Aldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate Microwave irradiation, Ethanol (B145695) Substituted Pyridines acs.org
Three-component Aldehyde, Malononitrile, Thiophenol Mg-Al hydrotalcite, Ethanol Pentasubstituted Pyridines growingscience.comresearchgate.net
Four-component Aldehyde, β-keto ester, Aniline, Malononitrile SnCl₂·2H₂O, Water Polysubstituted Pyridines nih.gov
Three-component Aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride Agro-waste catalyst (WEOFPA), Glycerol 3-methyl-4-aryl methylene (B1212753) isoxazole-5(4H)-ones (precursor to pyridines) nih.gov
Four-component 2-hydroxy-1,4-naphthoquinone, Tetronic acid, Benzaldehyde derivative, Ammonium acetate Microwave irradiation Hybrid 4-aza-podophylolotoxins rsc.org

Catalytic Systems and Ligand Design in this compound Synthesis

The efficiency and selectivity of synthetic routes to this compound are heavily reliant on the design and application of advanced catalytic systems. Both transition metal catalysis and, more recently, organocatalysis and biocatalysis play crucial roles in specific transformations required for its synthesis.

Transition Metal Catalysis Optimization

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, is central to the synthesis of biaryl compounds like this compound. mdpi.comuniurb.it Optimizing these catalytic systems is key to achieving high yields, turnover numbers (TONs), and process efficiency. rsc.org The Suzuki-Miyaura coupling is a prime example where optimization of parameters such as the palladium precursor, ligand, base, and solvent is critical. numberanalytics.comyoutube.com

Automated high-throughput screening systems have been employed to rapidly optimize Suzuki-Miyaura reactions by simultaneously evaluating discrete variables like the type of palladacycle and ligand, alongside continuous variables such as temperature, time, and catalyst loading. rsc.org Such studies have identified that the choice of ligand—including dialkylbiarylphosphines, trialkylphosphines, and bidentate ligands—significantly influences the key mechanistic steps of transmetalation and oxidative addition. rsc.org For instance, a simple and highly effective P,O-type hemilabile phosphine ligand has been shown to be very efficient for the Suzuki-Miyaura coupling of aryl chlorides with low palladium catalyst loading (0.05%). rsc.org The use of Pd(OAc)₂ with PCy₃ is effective for aryl triflates, while Pd₂(dba)₃ with P(t-Bu)₃ works well for a broad range of aryl halides, often at room temperature. researchgate.net

Table 2: Example of Optimization of Transition Metal Catalysis for Suzuki-Miyaura Coupling

Catalyst/Ligand Base Solvent Conditions Outcome Reference
Pd(OAc)₂ (0.5 mol%) Na₂CO₃ H₂O/DMF 60°C High yields for 3,5-dichloro-2-arylpyridines, ligand-free nih.gov
Pd₂(dba)₃ / P(t-Bu)₃ K₃PO₄ Dioxane Room Temp Good to excellent yields for various aryl halides researchgate.net
Pd(OAc)₂ / PCy₃ K₃PO₄ Dioxane Room Temp Effective for aryl and vinyl triflates researchgate.net
PdCl₂(dppf) KOH (aq) Not specified Not specified 63% yield in a specific indole (B1671886) coupling mdpi.com

Organocatalysis and Biocatalysis in Specific Transformations

In recent years, organocatalysis and biocatalysis have emerged as powerful, sustainable alternatives to metal-based catalysts for specific chemical transformations. researchgate.netnih.gov

Organocatalysis offers metal-free pathways for C-C bond formation and functionalization. nih.gov Photochemical methods, for example, can enable the functionalization of pyridines with radicals, offering distinct positional selectivity compared to classical methods. acs.org While many pyridine-based organocatalysis studies focus on using pyridine as the catalyst, there is growing interest in using organocatalysts for the direct C-H functionalization of the pyridine ring, which is an atom-economical approach. researchgate.net Metal-free cross-coupling reactions, sometimes involving a temporary sulfonamide linker and photochemical activation, have been developed for the synthesis of biaryl motifs, which are crucial for therapeutics. nih.gov

Biocatalysis utilizes enzymes or whole-cell systems to perform highly selective transformations under mild, aqueous conditions. nih.gov For the pyridine-benzaldehyde scaffold, biocatalysis can be applied to selectively modify the aldehyde group. For instance, various plant wastes containing enzymes have been used for the biocatalytic reduction of benzaldehyde to benzyl alcohol, with conversion rates reaching up to 86%. scielo.org.mxredalyc.org Conversely, whole-cell biocatalysts like Deinococcus wulumuqiensis R12 have been used for the selective oxidation of various aldehyde compounds into their corresponding carboxylic acids. researchgate.net Engineered microorganisms, such as strains of E. coli, have also been developed for the synthesis of aldehyde-derived products. nih.gov These biocatalytic methods avoid the use of harsh chemical reagents and reduce toxic waste, aligning with green chemistry principles. scielo.org.mxredalyc.org

Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally and economically sustainable processes. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Reactions and Alternative Media

A key principle of green chemistry is the reduction or elimination of hazardous organic solvents. mdpi.com This has led to the exploration of solvent-free reaction conditions and the use of benign alternative media. psu.edu

Solvent-free approaches, such as grinding reactants together (mechanochemistry) or running reactions in a melt, can significantly reduce waste and simplify product purification. mdpi.com For multi-component reactions leading to heterocyclic structures, these solid-state or neat conditions can be highly effective. psu.edu

The use of alternative media is another cornerstone of green synthesis. Water is an ideal green solvent, and methodologies like the ligand-free Suzuki reaction in an aqueous H₂O/DMF mixture exemplify this approach. nih.gov Deep eutectic solvents (DES), such as a low-melting mixture of maltose, dimethylurea, and ammonium chloride, have been successfully used as a non-toxic, biodegradable reaction medium for the catalyst-free, one-pot synthesis of quinazolines, a related N-heterocycle. psu.edu Such media can sometimes be reused over multiple cycles without significant loss of efficiency. psu.edu Microwave-assisted organic synthesis (MAOS) in green solvents like ethanol further enhances reaction rates and reduces energy consumption, as seen in certain four-component pyridine syntheses. acs.org

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Biaryl/Heterocycle Synthesis

Feature Conventional Approach (e.g., Suzuki Coupling) Green Alternative Reference
Solvent Toluene, Dioxane, DMF Water, Ethanol, Deep Eutectic Solvents nih.govacs.orgpsu.edu
Catalyst Homogeneous Palladium complexes Ligand-free systems, Recyclable catalysts (e.g., hydrotalcite) nih.govgrowingscience.com
Energy Input Conventional heating (reflux) Microwave irradiation, Room temperature reactions acs.orgresearchgate.net
Reaction Type Multi-step synthesis One-pot Multi-Component Reactions (MCRs) bohrium.comacs.org
Sustainability Generates organic solvent waste, may require complex ligands Reduced waste, use of biodegradable/recyclable media, atom economy mdpi.compsu.edu

Atom Economy and Waste Reduction in Synthesis

A core principle of green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.netnih.gov Traditional methods for constructing biaryl systems, such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, are powerful but often exhibit moderate atom economy. csus.edu This is because they require pre-functionalization of the coupling partners (e.g., as an organoboron compound and an organohalide), and the reaction generates stoichiometric inorganic salts as byproducts. csus.edunih.gov

To address these limitations, advanced synthetic strategies focus on minimizing waste and improving atom economy. A leading approach is the direct C-H bond activation/arylation. researchgate.netresearchgate.net This method forms the critical carbon-carbon bond by coupling an aromatic C-H bond directly with an aryl halide or another C-H bond, eliminating the need for pre-functionalization steps like halogenation or borylation. researchgate.netrsc.org By avoiding the synthesis and use of organometallic reagents, C-H activation significantly reduces the number of synthetic steps and the amount of waste generated, leading to a more atom-economical and sustainable process. researchgate.netnih.gov

Catalytic systems, often based on transition metals like palladium or rhodium, are central to these greener approaches. nih.govresearchgate.netescholarship.org The use of catalysts in small, recyclable amounts is inherently superior to stoichiometric reagents. csus.edu Furthermore, innovations such as microwave-assisted synthesis and the use of environmentally benign solvents can shorten reaction times, reduce energy consumption, and simplify purification procedures, further contributing to waste reduction. researchgate.netnih.govacs.org

Table 1: Comparison of Theoretical Atom Economy in Biaryl Synthesis This table provides an illustrative comparison for the synthesis of a generic biaryl compound (Ph-Ph) to demonstrate the principle.

Synthetic RouteGeneric ReactionReactant Molecular Weights (g/mol)Byproduct Molecular Weights (g/mol)Theoretical Atom Economy (%)
Suzuki CouplingPh-B(OH)₂ + Ph-Br → Ph-Ph + B(OH)₂Br122.0 (Ph-B(OH)₂) + 157.0 (Ph-Br) = 279.0125.9 (B(OH)₂Br)55.2%
Direct C-H ArylationPh-H + Ph-Br → Ph-Ph + HBr78.1 (Ph-H) + 157.0 (Ph-Br) = 235.180.9 (HBr)65.5%

Stereochemical Control and Regioselectivity in Analogous Synthetic Routes

While this compound itself is an achiral molecule, the principles of stereochemical control are crucial when synthesizing chiral analogs, which may possess unique properties. Regioselectivity, however, is of direct and critical importance for the synthesis of the target compound itself.

Regioselectivity: The synthesis of this compound requires the precise formation of a bond between the C-3 position of the 4-methylpyridine ring and the phenyl ring of the benzaldehyde. The 4-methylpyridine ring has several C-H bonds (at positions 2, 3, 5, and 6) that could potentially react. Achieving high regioselectivity for the desired C-3 position is a significant challenge.

Modern catalytic methods, particularly direct C-H functionalization, have been developed to address this. nih.gov The regioselectivity is often governed by the electronic and steric properties of the pyridine substrate and the catalyst system employed. nih.gov For instance, research has shown that in palladium-catalyzed C-H arylation of 3-substituted pyridines, functionalization is often directed to the C-4 position. nih.gov Conversely, for 4-substituted pyridines, arylation can be selectively directed to the C-3 position. This control is attributed to a combination of factors, including the acidity of the C-H bond and electronic repulsion between the pyridine nitrogen's lone pair and the metal catalyst. nih.gov The choice of catalyst, ligands, and reaction conditions can be fine-tuned to favor the formation of one regioisomer over others. nih.gov

Table 2: Influence of Reaction Conditions on Regioselectivity in a Model Pyridine Arylation This table presents hypothetical data based on established principles of regioselective C-H arylation to illustrate the concept. nih.gov

Catalyst SystemLigandSolventYield of 3-Aryl Isomer (%)Yield of Other Isomers (%)
Pd(OAc)₂PCy₃Toluene85%15%
Pd(OAc)₂SPhosDioxane70%30%
[RhCl(CO)₂]₂NoneDMF45%55%

Stereochemical Control: In analogous synthetic routes that produce chiral molecules, stereochemical control is paramount. Biaryl compounds can exhibit a form of chirality called atropisomerism when rotation around the single bond connecting the two aryl rings is hindered. This creates stable, non-superimposable enantiomers. The synthesis of axially chiral biaryl aldehydes and related structures has been achieved with high levels of stereocontrol. rsc.orgnih.gov

Key strategies include the use of chiral catalysts, which can differentiate between prochiral faces of a substrate or control the orientation of the coupling partners during bond formation. snnu.edu.cn For example, N-heterocyclic carbene (NHC) catalysts have been employed in desymmetrization reactions of prochiral biaryl dialdehydes to produce axially chiral monoaldehydes with excellent enantioselectivity. rsc.orgnih.gov Another approach involves a "point-to-axial chirality transfer," where an existing stereocenter in a precursor molecule is used to direct the formation of the chiral axis during a ring-opening reaction. nih.gov These advanced methods provide access to enantiomerically pure biaryl compounds, which are valuable as chiral ligands in asymmetric catalysis or as building blocks for complex molecules. nih.govrsc.org

Reactivity and Reaction Mechanisms of 4 4 Methylpyridin 3 Yl Benzaldehyde

Chemical Transformations Involving the Aldehyde Functionality

The aldehyde group (-CHO) is a primary site of reactivity in 4-(4-methylpyridin-3-yl)benzaldehyde, readily undergoing nucleophilic addition, condensation, oxidation, and reduction reactions.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde's carbonyl group is a prime target for nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. masterorganicchemistry.commasterorganicchemistry.com

A prominent example is the Grignard reaction, where organomagnesium halides (Grignard reagents) add to the aldehyde. masterorganicchemistry.commasterorganicchemistry.com This reaction is a powerful method for forming new carbon-carbon bonds. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by an acidic workup, would yield a secondary alcohol. masterorganicchemistry.comyoutube.com

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Organometallic Grignard Reagent (R-MgX) Secondary Alcohol
Organometallic Organolithium Reagent (R-Li) Secondary Alcohol
Hydride Sodium Borohydride (B1222165) (NaBH₄) Primary Alcohol

This table illustrates general nucleophilic addition reactions applicable to aldehydes.

Studies on related compounds, such as 4-formylpyridine, have explored the kinetics of nucleophilic addition with various amines, demonstrating rapid equilibrium to form carbinolamine intermediates. researchgate.net Similarly, the addition of difluorinated nucleophiles to chiral α-aminoaldehydes highlights the utility of this reaction in synthesizing complex molecules like fluorinated amino acids. nih.gov

Condensation and Imine Formation Reactions

The aldehyde functionality readily participates in condensation reactions, where it reacts with a nucleophile, often with the elimination of a small molecule like water. vaia.com A key reaction in this category is the formation of imines (or Schiff bases) through reaction with primary amines. masterorganicchemistry.com This reaction is typically catalyzed by acid and is reversible. masterorganicchemistry.comyoutube.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfer steps and subsequent dehydration to form the C=N double bond of the imine. masterorganicchemistry.com Various reagents can facilitate this transformation; for example, tris(2,2,2-trifluoroethyl)borate has been shown to be a mild and effective reagent for the condensation of aldehydes with amines to form a wide range of imines. organic-chemistry.org

Table 2: Conditions for Imine Formation

Reagent/Condition Description Reference
Primary Amine (R-NH₂) Reacts with the aldehyde to form an imine. masterorganicchemistry.com
Acid Catalyst Speeds up the reaction, which is reversible. masterorganicchemistry.comyoutube.com
Dehydrating Agent Hygroscopic salts like MgSO₄ can be used to remove water and drive the equilibrium towards the product. operachem.com

This interactive table summarizes common conditions and reagents used for imine formation from aldehydes.

Oxidation and Reduction Pathways

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The conversion of the aldehyde to the corresponding carboxylic acid, 4-(4-methylpyridin-3-yl)benzoic acid, can be achieved using various oxidizing agents. organic-chemistry.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like Oxone. organic-chemistry.org Photocatalytic methods using air or oxygen as the oxidant have also been developed for the oxidation of aldehydes to carboxylic acids, offering a greener alternative. researchgate.netresearchgate.net For example, sodium perborate (B1237305) in acetic acid is an effective system for oxidizing aromatic aldehydes. organic-chemistry.org Selenium-catalyzed oxidation with hydrogen peroxide is another efficient method. mdpi.com

Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol, [4-(4-methylpyridin-3-yl)phenyl]methanol. This is commonly accomplished using hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reagent for reducing aldehydes in the presence of other functional groups. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also effectively performs this transformation.

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions are crucial for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene).

The Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert aldehydes into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome (E/Z isomerism) of the alkene depends on the nature of the substituents on the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig ylides. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction typically shows excellent selectivity for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The mechanism involves the nucleophilic addition of the deprotonated phosphonate to the aldehyde, forming an intermediate that eliminates a water-soluble phosphate (B84403) salt, simplifying product purification. wikipedia.orgalfa-chemistry.com The HWE reaction is highly versatile and compatible with a wide range of aldehydes. nrochemistry.comresearchgate.net

Table 3: Comparison of Olefination Reactions

Reaction Reagent Key Features Stereoselectivity
Wittig Reaction Phosphorus Ylide (Ph₃P=CHR) Converts aldehydes/ketones to alkenes. Depends on ylide stability; non-stabilized favor Z-alkenes, stabilized favor E-alkenes. wikipedia.orgorganic-chemistry.org

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | More reactive nucleophile than Wittig ylides; water-soluble byproduct. | Excellent (E)-selectivity. wikipedia.orgorganic-chemistry.org |

This interactive table compares the key features of the Wittig and Horner-Wadsworth-Emmons reactions for the olefination of aldehydes.

Reactivity at the Pyridine (B92270) Nitrogen and Ring System

The pyridine ring in this compound possesses a nitrogen atom with a lone pair of electrons, making it a site for coordination with metals and Lewis acids.

Complexation with Metal Ions and Lewis Acids

The nitrogen atom of the pyridine ring acts as a Lewis base, capable of donating its electron lone pair to coordinate with metal ions and other Lewis acids. This property is fundamental to the formation of coordination complexes and supramolecular structures. The ability of pyridine-containing ligands to bind to metals is a cornerstone of coordination chemistry and is utilized in catalysis and materials science. chemimpex.com The specific orientation and electronic properties of the pyridine ring can influence the geometry and stability of the resulting metal complexes.

N-Oxidation and N-Alkylation Studies

The nitrogen atom in the pyridine ring of this compound is a key center of reactivity, primarily due to its basicity and the presence of a lone pair of electrons. solubilityofthings.com This allows it to readily participate in N-oxidation and N-alkylation reactions.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. youtube.com The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, increasing the electron density at the C2 and C4 positions, which can facilitate certain substitution reactions that are otherwise difficult. youtube.com

N-Alkylation: The lone pair on the nitrogen atom makes it nucleophilic, enabling it to react with alkyl halides and other alkylating agents to form quaternary pyridinium (B92312) salts. rsc.orgjuniperpublishers.com Studies on similar heterocyclic systems show that the regiochemistry of alkylation is highly dependent on the alkylating agent and reaction conditions. For instance, the reaction of quinazolinones with benzyl (B1604629) chloride typically results in N-alkylation. juniperpublishers.com In the case of this compound, alkylation would result in a positively charged pyridinium ion, which would further deactivate the pyridine ring towards electrophilic attack but could open up pathways for nucleophilic substitution. The formation of pyridinium onium salts from the reaction of pyridine derivatives with bromides has been shown to be a key step in catalyzing certain oxidation reactions. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (SEAr) on the pyridine ring of this compound is a challenging transformation. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.com This deactivation is comparable to that of nitrobenzene.

The reaction is further complicated by the fact that under the strongly acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated or forms a complex with a Lewis acid catalyst. youtube.com This creates a pyridinium ion, which is even more strongly deactivated. Consequently, harsh reaction conditions are typically required, and yields are often low. youtube.comwikipedia.org

In this compound, the substituents on the pyridine ring dictate the regioselectivity of any potential SEAr. The nitrogen atom directs electrophiles to the meta-position (C3 and C5). Position 3 is already substituted with the benzaldehyde (B42025) group, and position 4 is occupied by the methyl group. The remaining positions for substitution are C2, C5, and C6.

Positions C2 and C6: These positions are ortho to the nitrogen and are the most deactivated.

Position C5: This position is meta to the nitrogen, ortho to the activating methyl group, and meta to the deactivating benzaldehyde group.

Reactivity of the Methyl Substituent on the Pyridine Ring

The methyl group at the C4 position of the pyridine ring is not merely a passive substituent; it is a site of significant chemical reactivity. Its position alpha to the aromatic pyridine ring gives its C-H bonds a "benzylic-type" character, making them susceptible to a range of reactions.

The hydrogen atoms of the methyl group in 4-methylpyridine (B42270) (also known as γ-picoline) are acidic. This is because the negative charge of the conjugate base (a carbanion) can be delocalized through resonance into the pyridine ring, with the nitrogen atom helping to stabilize the anion. vaia.comchegg.com This acidity is a cornerstone of the methyl group's reactivity. In contrast, the methyl protons of 3-methylpyridine (B133936) are not considered acidic as the negative charge in the corresponding anion cannot be effectively delocalized onto the nitrogen atom. vaia.comchegg.com

Side-Chain Functionalization and Derivatization

The acidity of the methyl protons allows for deprotonation with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to generate a nucleophilic carbanion. mdpi.comresearchgate.net This picolyl anion is a versatile intermediate for forming new carbon-carbon bonds.

This nucleophile can react with a variety of electrophiles, enabling extensive side-chain functionalization. For example, it can participate in:

Alkylation: Reaction with alkyl halides to extend the carbon chain. researchgate.net

Aldol-type condensations: Reaction with aldehydes and ketones. The reaction of 4-methylpyridine with benzaldehyde in the presence of a base to form (E)-1,2-di(pyridin-4-yl)ethene is a classic example of this reactivity. vaia.comchegg.com

Acylation: Reaction with esters or acid chlorides to introduce acyl groups.

Nucleophilic Aromatic Substitution (SNAr): In a notable case, the carbanion generated from 4-methylpyridine was shown to act as a carbon nucleophile, attacking an electron-deficient aromatic ring like 4-fluorobenzonitrile (B33359) in an SNAr reaction to form a triarylmethane structure. mdpi.com

These reactions provide a powerful method for elaborating the structure of this compound, introducing diverse functional groups onto the methyl side-chain. rsc.org

Radical Reactions and Benzylic Oxidations

The benzylic-type C-H bonds of the methyl group are weaker than typical alkyl C-H bonds, making them susceptible to radical reactions. masterorganicchemistry.com

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group can be halogenated to produce a halomethylpyridine derivative. This derivative is itself a useful intermediate for further nucleophilic substitution reactions.

Benzylic Oxidation: The methyl group can be oxidized to various oxidation states. The reaction product depends on the oxidant and conditions used. masterorganicchemistry.com

Mild Oxidation: Gentle reagents can potentially oxidize the methyl group to an alcohol or aldehyde.

Strong Oxidation: Potent oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, can oxidize the benzylic carbon all the way to a carboxylic acid. masterorganicchemistry.com This would transform the methyl group into a carboxyl group, yielding 3-(4-formylphenyl)isonicotinic acid.

Catalytic Oxidation: Various metal-catalyzed systems, often using molecular oxygen or peroxides as the terminal oxidant, have been developed for the selective oxidation of benzylic C-H bonds to ketones or other oxygenated products. mdpi.comrsc.orgresearchgate.net Organocatalytic systems have also been shown to be effective for the selective oxidation of methyl aromatics. nih.gov

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways.

The general mechanism for electrophilic aromatic substitution begins with the attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com In the second step, a proton is removed from the sp3-hybridized carbon to restore aromaticity. For pyridine, the deactivating nature of the nitrogen atom and its protonation under acidic conditions results in a high activation barrier for this process. youtube.com

A key reaction involving the methyl group is the base-catalyzed condensation with aldehydes. The mechanism proceeds as follows: vaia.comchegg.com

Deprotonation: A base removes an acidic proton from the methyl group to form a resonance-stabilized picolyl anion.

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (such as the benzaldehyde moiety of another molecule or an external aldehyde).

Adduct Formation: An alkoxide adduct is formed.

Protonation & Dehydration: The alkoxide is protonated, and subsequent elimination of a water molecule yields the final condensation product.

Mechanistic studies of the reaction between deprotonated 4-methylpyridine and 4-fluorobenzonitrile propose a nucleophilic aromatic substitution (SNAr) pathway. mdpi.com This involves the nucleophilic attack of the picolyl anion on the carbon atom bearing the fluorine, followed by the elimination of the fluoride (B91410) ion to restore aromaticity. The process can occur twice to form a triarylmethane product. mdpi.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. While specific kinetic data for reactions of this compound are not widely available, data from related compounds like methylpyridine isomers can offer valuable information.

For instance, a study on the acceptorless dehydrogenation of methylpiperidine isomers to methylpyridines revealed significant differences in reaction rates and activation energies based on the position of the methyl group. nih.gov

IsomerDehydrogenation Conversion (%)Reaction Rate (g H₂ g Pd⁻¹ min⁻¹)Activation Energy (kJ mol⁻¹)
2-Methylpiperidine97.51.39Lower
3-MethylpiperidineLowerLower185.5
4-MethylpiperidineIntermediateIntermediate182.7
This table is adapted from a study on methylpiperidine dehydrogenation and is provided for illustrative purposes regarding the influence of isomerism on kinetics. nih.gov

These findings highlight that the position of the methyl group has a marked influence on reaction kinetics, affecting both thermodynamic spontaneity and activation barriers. nih.gov For this compound, the rate of reactions involving the methyl group would similarly be influenced by the electronic effects of the 3-aryl substituent and the pyridine nitrogen.

Furthermore, the rate constant for the vapor-phase reaction of 4-methylpyridine with photochemically-produced hydroxyl radicals has been measured as 2.69 x 10⁻¹² cm³/molecule-sec at 25 °C. nih.gov This value is indicative of the reactivity of the benzylic-type C-H bonds towards radical species. Kinetic investigations are essential tools for elucidating reaction mechanisms, with studies often focusing on the influence of reactant concentrations, temperature, and catalysts on the reaction rate. rsc.orgscispace.com

Isolation and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism is greatly aided by the isolation and characterization of transient species or intermediates. In the context of the Suzuki-Miyaura cross-coupling reaction used to synthesize this compound, several key intermediates are proposed. While direct isolation can be challenging due to their often short-lived and reactive nature, various spectroscopic and analytical techniques are employed for their characterization. researchgate.netnih.gov

One of the most significant classes of intermediates in palladium-catalyzed cross-coupling reactions is palladacycles. These are organopalladium compounds containing a palladium-carbon bond within a cyclic structure. nih.govrsc.orgrsc.org In the synthesis of this compound, a palladacycle could form from the oxidative addition of the palladium(0) catalyst to the aryl halide (e.g., 3-bromo-4-methylpyridine).

Table 1: Spectroscopic Techniques for Intermediate Characterization

Spectroscopic TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the structure and bonding environment of the intermediate. 1H, 13C, and 31P NMR are particularly useful for characterizing organometallic complexes.
Infrared (IR) Spectroscopy Helps to identify functional groups present in the intermediate and can indicate changes in bonding during the reaction.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the intermediate, confirming its molecular weight. Techniques like Electrospray Ionization (ESI-MS) are well-suited for analyzing charged intermediates.
X-ray Crystallography Provides the definitive solid-state structure of an intermediate if it can be isolated as a stable crystal.

In situ monitoring of the reaction using these techniques can provide evidence for the existence of proposed intermediates. For instance, the appearance and disappearance of specific NMR signals corresponding to the palladium-bound aryl groups can be tracked over the course of the reaction.

Table 2: Characterization Data for a Hypothetical Palladacycle Intermediate

Intermediate31P NMR (ppm)1H NMR (ppm)Key IR Bands (cm-1)
[Pd(PPh3)2(3-(4-methylpyridinyl))Br]~25-30Signals for pyridine and phosphine protonsBands for P-Ph and C-N stretching

It is important to note that the stability of these intermediates is highly dependent on the specific reaction conditions, including the choice of ligands, solvent, and temperature. nih.gov

Deuterium (B1214612) Labeling Experiments for Pathway Elucidation

Deuterium labeling is a powerful tool for probing reaction mechanisms and elucidating the pathways of chemical transformations. nih.gov By selectively replacing hydrogen atoms with deuterium, chemists can track the fate of specific atoms throughout a reaction and gain insights into bond-breaking and bond-forming steps. This is often achieved by observing the kinetic isotope effect (KIE), which is the change in the rate of a reaction when a hydrogen atom is replaced by a deuterium atom. nih.gov

In the context of the synthesis and reactivity of this compound, deuterium labeling experiments could be designed to investigate several aspects of the reaction mechanism.

Investigation of the Suzuki-Miyaura Coupling Mechanism:

To probe the mechanism of the Suzuki-Miyaura cross-coupling used to form this compound, one of the starting materials could be deuterated. For example, if 4-formylphenylboronic acid is coupled with 3-bromo-4-methylpyridine (B15001), a deuterated version of the boronic acid could be used.

Table 3: Proposed Deuterium Labeling Experiment for Suzuki-Miyaura Coupling

Labeled SubstratePurpose of LabelingExpected Outcome
4-Formylphenylboronic acid-d4To determine if C-H bond activation on the benzene (B151609) ring is involved in any side reactions or if protodeboronation is a significant competing pathway. acs.orgIf protodeboronation is significant, the recovery of deuterated benzene could be observed. The KIE on the main coupling reaction would likely be negligible unless C-H activation is part of the rate-determining step.
3-Bromo-4-(methyl-d3)-pyridineTo investigate potential side reactions involving the methyl group during the coupling reaction.The deuterium atoms should remain on the methyl group in the final product unless there is an unexpected activation of the methyl C-D bonds.

Investigation of the Reactivity of the Methyl Group:

The acidity of the protons on the methyl group of the pyridine ring could also be investigated using deuterium labeling. By preparing 4-(4-(methyl-d3)pyridin-3-yl)benzaldehyde, the lability of the deuterium atoms could be studied under various basic conditions. A deuterium-hydrogen exchange experiment would provide information about the pKa of the methyl protons and the stability of the corresponding carbanion.

The observation of a primary KIE (typically > 2) when a C-H bond being broken is replaced by a C-D bond can indicate that this bond cleavage occurs in the rate-determining step of the reaction. Secondary KIEs, where the deuterated bond is not broken, can provide information about changes in hybridization or steric environment at the labeled position during the reaction. nih.gov

Theoretical and Computational Chemistry Studies of 4 4 Methylpyridin 3 Yl Benzaldehyde

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental tools for probing the electronic structure, stability, and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties. For a molecule like 4-(4-Methylpyridin-3-yl)benzaldehyde, which contains two aromatic rings and a reactive aldehyde group, QM calculations can provide deep insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a widely-used computational method that calculates the electronic structure of many-body systems based on the electron density, which is a function of only three spatial coordinates. conicet.gov.arresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for optimizing molecular geometries and exploring potential energy surfaces. conicet.gov.ar

For this compound, a DFT study, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be used to determine its most stable three-dimensional structure. conicet.gov.arbhu.ac.in The optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. Studies on analogous compounds like 4-(dimethylamino)benzaldehyde (B131446) and other substituted benzaldehydes have successfully used this approach to achieve geometries that are in good agreement with experimental data where available. conicet.gov.ar

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT The following data is illustrative, based on typical values for similar molecular fragments studied with DFT (e.g., at the B3LYP/6-311G(d,p) level).

ParameterBond/AnglePredicted Value
Bond Lengths
C(phenyl)-C(phenyl)~1.39 Å
C(phenyl)-C(aldehyde)~1.48 Å
C(aldehyde)=O~1.21 Å
C(phenyl)-C(pyridyl)~1.49 Å
C(pyridyl)-N~1.34 Å
C(pyridyl)-C(methyl)~1.51 Å
Bond Angles
C-C-C (in phenyl ring)~120°
C(phenyl)-C(aldehyde)-O~124°
C(phenyl)-C(pyridyl)-C(pyridyl)~121°
Dihedral Angle
Phenyl Ring - Pyridyl Ring30° - 45°

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). dntb.gov.ua The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. conicet.gov.ardntb.gov.ua

For this compound, the HOMO is expected to be distributed primarily over the electron-rich 4-methylpyridine (B42270) ring, which can act as the primary electron-donating part of the molecule. The LUMO, conversely, is anticipated to be localized on the benzaldehyde (B42025) moiety, particularly on the carbon-oxygen double bond of the aldehyde group, which is an electron-withdrawing group. This separation of the frontier orbitals suggests that the molecule has potential for intramolecular charge transfer upon electronic excitation.

Analysis of the FMOs helps predict sites of electrophilic and nucleophilic attack. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group would be the most likely sites for protonation or interaction with electrophiles. The aldehyde carbon and specific positions on the aromatic rings would be susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This illustrative data is based on DFT calculations for similar aromatic aldehydes and pyridines.

ParameterPredicted Energy (eV)Implication
E(HOMO)-6.2 eVElectron-donating capability
E(LUMO)-1.8 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)4.4 eVHigh kinetic stability

Aromaticity and Electronic Delocalization in the Molecular Framework

Aromaticity is a key chemical property that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons. rsc.org It is not a directly measurable quantity but is assessed through various indicators based on structure, energy, and magnetic properties. rsc.org Electronic delocalization, the dispersion of electron density over several atoms, is intrinsically linked to aromaticity. rsc.org

In this compound, both the benzene (B151609) and pyridine rings are aromatic. Computational methods can quantify this aromaticity using indices like the Nucleus-Independent Chemical Shift (NICS) or the Aromatic Fluctuation Index (FLU). These indices would likely confirm the high aromatic character of both rings.

Furthermore, electronic delocalization is not confined to the individual rings. There is π-conjugation extending from the methylpyridine ring, across the inter-ring bond, and through the benzaldehyde system. This extended conjugation influences the molecule's electronic properties, including its UV-Vis absorption spectrum and reactivity. Measures like the para-delocalization index (PDI) for the benzene ring could be calculated to quantify the extent of electron sharing across the ring. rsc.org The degree of delocalization between the two rings is highly dependent on the dihedral angle between them, with a more planar conformation favoring greater electronic communication.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular motions, conformational changes, and flexibility over time. nih.gov

Rotational Barriers and Torsional Angles

The flexibility of this compound is largely determined by the rotation around the single bond connecting the phenyl and pyridyl rings. The torsional (or dihedral) angle between these two rings is a critical conformational parameter. An MD simulation would reveal the preferred values for this angle and the energy barriers to rotation.

It is expected that a fully planar conformation (0° or 180° dihedral angle) would be disfavored due to steric hindrance between the ortho-hydrogens on the two rings. Instead, the molecule likely adopts a twisted conformation, with a dihedral angle in the range of 30-45°, to balance the stabilizing effect of π-conjugation (which favors planarity) against the destabilizing effect of steric repulsion. researchgate.net The rotational barrier, which is the energy required to rotate one ring relative to the other through the planar state, could be calculated and would be a key determinant of the molecule's conformational rigidity at a given temperature. researchgate.net

Solvent Effects on Molecular Conformation

The surrounding environment can significantly influence a molecule's conformation. MD simulations can explicitly model solvent molecules, allowing for the study of solvent effects. nih.govnih.gov

For this compound, the polarity of the solvent would likely affect its conformational preferences. In polar solvents, conformations with a larger dipole moment might be stabilized. The solvent can also influence the rotational barrier between the two rings. For instance, hydrogen bonding between a protic solvent (like water or methanol) and the nitrogen atom of the pyridine ring or the oxygen of the aldehyde group could alter the electronic distribution and steric profile, thereby shifting the preferred torsional angle and the energy barrier for rotation. nih.govnih.gov A computational study would typically simulate the molecule in a box of different solvents (e.g., water, ethanol (B145695), chloroform) to observe these effects on its dynamic structure.

Reaction Pathway Modeling and Transition State Characterization

The synthesis of biaryl compounds such as this compound often involves multiple competing reaction sites and complex mechanisms. Computational modeling is instrumental in mapping the potential energy surfaces of these reactions to identify the most energetically favorable pathways. By calculating the energies of reactants, intermediates, transition states, and products, chemists can understand reaction kinetics and thermodynamics, guiding the optimization of reaction conditions.

While specific, published transition state characterizations for the synthesis of this compound are not widespread, the methodologies are well-established. Techniques like Density Functional Theory (DFT) are routinely used to locate transition state structures—the highest energy point along a reaction coordinate—and to calculate the activation energy barrier. This information is critical for predicting reaction rates and understanding how a catalyst influences a particular transformation.

The formation of the bond between the phenyl and pyridine rings in this compound is typically achieved through a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. Computational chemistry is essential for elucidating the intricate mechanisms of the catalytic cycles that drive these transformations.

A typical DFT study of a Suzuki coupling cycle would involve modeling the three primary stages:

Oxidative Addition: The initial step where the aryl halide adds to the low-valent metal catalyst (e.g., Pd(0)).

Transmetalation: The transfer of the organoboron nucleophile to the metal center.

Reductive Elimination: The final step where the C-C bond is formed, yielding the desired biaryl product and regenerating the active catalyst.

Predicting the selectivity of a reaction is a primary challenge in organic synthesis, especially with substrates like this compound which possess multiple potentially reactive sites. Modern computational approaches, including machine learning (ML) and quantum mechanics (QM), are transforming the ability to predict reaction outcomes with high accuracy. rsc.orgrsc.org

Quantum chemical models provide a powerful tool for explaining the outcome of laboratory experiments. digitellinc.com However, the computational expense of these methods often prevents their broad application. digitellinc.com To address this, surrogate machine-learning models are being developed that deliver quantum chemical accuracy at a fraction of the cost. digitellinc.com These models can be trained on large datasets of known reactions to predict site selectivity. For example, graph-convolutional neural networks have been successfully used for the multitask prediction of C–H functionalization reactions, achieving high accuracy across thousands of examples. rsc.org

These advanced models can analyze the subtle electronic and steric features of a substrate to provide quantitative scores for the likelihood of a reaction occurring at each possible site. rsc.org This allows chemists to quickly determine which reaction conditions might lead to the desired product with high selectivity, minimizing waste and accelerating the discovery of new synthetic routes. rsc.orgrsc.org

Spectroscopic Property Prediction via Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. By calculating properties like NMR chemical shifts and vibrational frequencies, these techniques provide a direct link between a molecule's structure and its experimental spectra, aiding in structural confirmation and conformational analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational prediction of NMR parameters can greatly assist in the assignment of complex spectra. The standard procedure involves:

Conformational Search: Identifying all low-energy conformers of the molecule. For this compound, this would primarily involve rotation around the C-C bond connecting the two aromatic rings.

Geometry Optimization: Optimizing the geometry of each conformer using a reliable quantum mechanical method, such as DFT with a functional like B3LYP.

NMR Calculation: Calculating the magnetic shielding tensors for the optimized geometry, typically using the Gauge-Including Atomic Orbital (GIAO) method.

Conversion to Chemical Shift: Converting the calculated isotropic shielding values to chemical shifts (δ) by referencing them against a calculated value for a standard compound, usually tetramethylsilane (B1202638) (TMS).

By comparing the predicted chemical shifts with the experimental spectrum, an unambiguous assignment of proton (¹H) and carbon (¹³C) signals can be made. Furthermore, if multiple conformers are close in energy, a Boltzmann-averaged predicted spectrum can be calculated to determine the dominant conformation in solution.

Table 1: Illustrative Example of Predicted vs. Experimental NMR Chemical Shifts for this compound

This table demonstrates how computationally predicted data would be presented alongside experimental values for structural verification. Note: The predicted values are hypothetical examples based on typical computational accuracy.

Atom PositionPredicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
Aldehyde (CHO)9.959.99191.5192.1
Pyridine C28.989.02151.8152.3
Pyridine C57.407.45136.0136.4
Pyridine C68.758.80148.5149.0
Methyl (CH₃)2.482.5118.919.2
Benzaldehyde C2/C67.657.70130.1130.5
Benzaldehyde C3/C57.907.94129.7130.0

For molecular crystals, periodic DFT calculations are particularly powerful as they explicitly account for intermolecular interactions (e.g., C-H···O contacts) and crystal field effects, which can significantly alter vibrational frequencies compared to an isolated molecule. nih.govsemanticscholar.org Studies on analogous molecules like 4-phenylbenzaldehyde (B31587) and 4-(dimethylamino)benzaldehyde have shown that periodic DFT calculations can produce a near one-to-one match with experimental spectra, especially those obtained from Inelastic Neutron Scattering (INS), which has no selection rules. nih.govsemanticscholar.orgnih.gov

These calculations allow for the unambiguous assignment of complex low-frequency modes, such as the torsional motions of the aldehyde group and the inter-ring torsion between the phenyl and pyridyl rings. semanticscholar.org This information is crucial for understanding the molecule's conformational flexibility and the nature of its intermolecular interactions in the solid state.

Table 2: Illustrative Vibrational Mode Assignments for this compound

This table, modeled on findings for analogous compounds, shows how computational results are used to assign key bands in the vibrational spectra. semanticscholar.org Note: Frequencies are hypothetical examples.

Calculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment (Dominant Contribution)
~1705~1700C=O stretching mode of the aldehyde group
~1600~1595Pyridine ring C=C/C=N stretching
~1585~1580Phenyl ring C=C stretching
~1410~1415C-H in-plane bending of the aldehyde group
~1205~1210C-C stretch between the phenyl and aldehyde groups
~145~150Torsional motion of the -CHO group
~120~125Inter-ring torsion (Phenyl-Pyridine)

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Applications of 4 4 Methylpyridin 3 Yl Benzaldehyde in Advanced Chemical Synthesis and Materials Science

Integration into Polymeric and Supramolecular Materials.

Components in Self-Assembled Systems and Nanostructures

The molecular architecture of 4-(4-Methylpyridin-3-yl)benzaldehyde makes it a prime candidate for use as a ligand in the construction of self-assembled systems, such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to metal ions. This coordination-driven self-assembly can lead to the formation of ordered, multidimensional structures.

FeatureRole in Self-AssemblyResulting Structure
Pyridine Nitrogen Acts as a Lewis base to coordinate with metal ions.Forms the nodes of coordination polymers or MOFs.
Aromatic Rings Participate in π-π stacking interactions, stabilizing the structure.Contributes to the overall packing and topology of the assembly.
Aldehyde Group Can direct solid-state packing and is available for post-synthetic modification.Influences morphology and allows for secondary functionalization.

Development of Optoelectronic and Chemo-sensing Materials (Non-biological applications)

The electronic structure of this compound, which combines an electron-donating methylpyridine moiety with an electron-withdrawing benzaldehyde (B42025) group, is characteristic of a donor-π-acceptor (D-π-A) system. Such systems are of significant interest in the field of optoelectronics and for the development of chemosensors. nih.govrsc.org The intramolecular charge transfer (ICT) character of these molecules is fundamental to their photophysical properties, including absorption and emission of light. researchgate.net

While specific fluorescence data for this compound is not extensively documented, its D-π-A structure suggests potential luminescent properties. researchgate.net Molecules with similar pyridine-based frameworks are known to exhibit fluorescence, with emission characteristics that are often sensitive to the local environment. mdpi.com The potential for intramolecular charge transfer upon photoexcitation can lead to the emission of light, and the efficiency of this process can be modulated by solvent polarity and interactions with analytes. This sensitivity forms the basis for its potential application as a fluorescent probe for the detection of specific chemical species. researchgate.net

The donor-π-acceptor architecture is a foundational design principle for organic molecules used in optoelectronic devices like OLEDs and organic solar cells. Pyridine-based push-pull systems have been investigated for use in dye-sensitized solar cells and as hole-transport materials in perovskite solar cells. mdpi.com Compounds with analogous structures, such as other pyridyl benzaldehyde derivatives, are classified as building blocks for small molecule semiconductors. The inherent polarity and electronic properties of this compound make it a potential precursor for the synthesis of more complex materials for emissive layers, charge transport layers, or sensitizers in such devices.

The presence of the basic pyridine nitrogen atom makes this compound an excellent candidate for development as a pH-responsive chemosensor. The protonation and deprotonation of the pyridine ring directly alters the electronic structure of the molecule. This change can, in turn, affect its photophysical properties, leading to a measurable change in fluorescence or absorbance. nih.gov In acidic conditions, protonation of the nitrogen would increase the electron-accepting character of the pyridine ring, likely causing a shift in the absorption and emission spectra. This predictable response allows for the optical detection of changes in pH. nih.gov

Furthermore, the molecule's structure, containing both a nitrogen and an oxygen atom, presents a potential bidentate chelation site for metal ions. The binding of a metal ion would similarly perturb the electronic state of the molecule, leading to a detectable optical response. Pyridyl benzaldehyde derivatives have been successfully employed as fluorescent sensors for various ions, including anions like fluoride (B91410) and cyanide, where the analyte interacts with the molecule to induce a change in its fluorescence. nih.govresearchgate.net

StimulusActive SiteMechanismPotential Output
pH (Acid) Pyridine NitrogenProtonation of the nitrogen atom alters the intramolecular charge transfer characteristics.Change in fluorescence intensity or wavelength (colorimetric shift). nih.gov
Metal Ions Pyridine Nitrogen and Aldehyde OxygenChelation of the metal ion, constraining the molecule and affecting its electronic state."Turn-on" or "turn-off" fluorescent response.
Anions (e.g., F⁻, CN⁻) Aldehyde Carbon / N-H (in derivatives)Nucleophilic addition to the aldehyde or hydrogen bonding interactions with a derivatized sensor. nih.govColorimetric and/or fluorescent signal change. nih.gov

Derivatization for Enhanced Chemical Functionality and Selectivity

The aldehyde functional group is one of the most versatile in organic synthesis, providing a gateway to a vast array of chemical transformations. The derivatization of this compound can be used to enhance its functionality, tune its properties for specific applications, or incorporate it into larger, more complex molecular or polymeric structures.

Key derivatization reactions include:

Condensation Reactions: The aldehyde readily undergoes condensation with amines to form Schiff bases (imines) or with active methylene (B1212753) compounds in Knoenavel condensation reactions. nih.gov This is a common strategy for synthesizing complex ligands, molecular switches, and chemosensors. nih.gov

Reductive Amination: Reaction with an amine in the presence of a reducing agent forms a stable secondary or tertiary amine, a crucial transformation in medicinal chemistry and materials synthesis.

Wittig Reaction: Reaction with a phosphonium ylide converts the aldehyde into an alkene, allowing for the extension of the π-conjugated system, which is important for tuning optoelectronic properties.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. The resulting functional groups offer new handles for further reactions, such as esterification or amidation, enabling its incorporation into polyesters or polyamides.

Thiazole Formation: Reaction with thiosemicarbazide yields a thiosemicarbazone, which can be cyclized to form a thiazole ring, a common heterocyclic scaffold in pharmaceuticals. nih.gov

These transformations allow chemists to tailor the properties of the parent molecule, enhancing its selectivity as a sensor, tuning its emission wavelength as a fluorophore, or creating new building blocks for polymers and self-assembled nanostructures.

Reaction TypeReagent(s)Product Functional GroupPurpose/Application
Knoevenagel Condensation Malononitrile, Cyanoacetateα,β-Unsaturated nitrile/esterSynthesis of catalysts, extension of π-conjugation. nih.gov
Schiff Base Formation Primary Amine (R-NH₂)Imine (C=N-R)Building block for ligands, chemosensors, molecular switches. nih.gov
Wittig Reaction Phosphonium YlideAlkene (C=C)Extension of π-system for optoelectronic materials.
Oxidation e.g., KMnO₄, Ag₂OCarboxylic Acid (-COOH)New synthetic handle for amides, esters; ligand synthesis.
Reduction e.g., NaBH₄, H₂/PdPrimary Alcohol (-CH₂OH)New synthetic handle for esters, ethers.
Thiazole Synthesis Thiosemicarbazide, then cyclizationThiazole ringCreation of bioactive heterocyclic scaffolds. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Research on 4 4 Methylpyridin 3 Yl Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 4-(4-methylpyridin-3-yl)benzaldehyde in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

A comprehensive analysis of this compound would involve acquiring both one-dimensional (1D) and two-dimensional (2D) NMR spectra. The 1D ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. For instance, in a related compound, 4-methylbenzaldehyde, the aldehydic proton appears as a singlet around 9.96 ppm, the aromatic protons are observed between 7.33 and 7.77 ppm, and the methyl protons resonate at approximately 2.44 ppm. rsc.org Similarly, for this compound, distinct signals would be expected for the aldehydic proton, the protons on both the benzene (B151609) and pyridine (B92270) rings, and the methyl group protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on the analysis of similar compounds. Actual experimental values may vary.

Proton Predicted Chemical Shift (ppm) Multiplicity
Aldehydic H 9.9 - 10.1 Singlet
Benzene Ring Hs 7.5 - 8.0 Doublets
Pyridine Ring Hs 8.4 - 8.8 Varies (Singlet, Doublet)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on the analysis of similar compounds. Actual experimental values may vary.

Carbon Predicted Chemical Shift (ppm)
Aldehydic C=O 190 - 193
Benzene Ring Cs 125 - 140
Pyridine Ring Cs 145 - 155

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed. hmdb.ca

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. hmdb.ca For this compound, COSY would show correlations between adjacent protons on the benzene and pyridine rings, helping to confirm their substitution patterns.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. hmdb.ca This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, it would definitively link the methyl protons to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). hmdb.ca This is arguably the most powerful tool for connecting the different parts of the molecule. For instance, it would show a correlation from the aldehydic proton to the carbon atom of the benzene ring it is attached to, and also correlations between the protons on one aromatic ring and the carbons of the other, confirming the link between the phenyl and pyridyl moieties.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. aobchem.com NOESY is particularly useful for determining the preferred conformation of the molecule, for example, the relative orientation of the pyridine and benzene rings.

While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) can characterize the compound in its solid, crystalline form. This is particularly important for identifying and quantifying different crystalline forms, known as polymorphs, which can have different physical properties. rsc.org ssNMR can distinguish between polymorphs by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the different crystal lattices. Furthermore, ssNMR can be used to study supramolecular assemblies, providing insights into how molecules of this compound pack together in the solid state.

Molecules are not static; they can undergo various dynamic processes, such as bond rotations. Dynamic NMR techniques can be used to study these conformational changes. For this compound, the rotation around the single bond connecting the pyridine and benzene rings is a key dynamic process. By acquiring NMR spectra at different temperatures, it is possible to study the rate of this rotation and determine the energy barrier associated with it. This provides valuable information about the molecule's flexibility and conformational preferences.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its elemental formula.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. nih.gov For this compound (C₁₃H₁₁NO), the calculated exact mass is 197.08406. An HRMS measurement that matches this value to within a few parts per million provides strong evidence for the elemental composition of the compound. This high level of accuracy is invaluable for confirming the identity of a newly synthesized compound and for supporting proposed reaction mechanisms.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₁NO
Calculated Exact Mass 197.08406
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Expected Ion [M+H]⁺

Tandem mass spectrometry, or MS/MS, involves isolating the molecular ion and then fragmenting it by colliding it with an inert gas. bldpharm.com The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. By analyzing the fragmentation pattern of this compound, one can deduce the connectivity of its constituent parts. For example, common fragmentation pathways would likely involve the loss of the aldehyde group (CHO) or cleavage at the bond connecting the two aromatic rings. This fragmentation data provides an additional layer of structural confirmation and can be used to distinguish between isomers.

Table 4: List of Compound Names

Compound Name
This compound
4-Methylbenzaldehyde
4-(Pyridin-3-yl)benzaldehyde

Ion Mobility Mass Spectrometry for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is a powerful analytical technique for the separation and characterization of gas-phase ions based on their size, shape, and charge. polyu.edu.hk It provides an additional dimension of separation to conventional mass spectrometry, making it exceptionally well-suited for distinguishing between isomeric compounds that are indistinguishable by mass-to-charge ratio (m/z) alone. polyu.edu.hkresearchgate.net

For a molecule like this compound, several structural and positional isomers exist that would be challenging to differentiate using standard MS. These isomers, while having identical molecular weights, possess unique three-dimensional structures. In an IM-MS experiment, ions of the compound are guided through a drift tube filled with a neutral buffer gas (e.g., nitrogen or helium) under the influence of a weak electric field. ub.edu An ion's velocity through this tube, known as its ion mobility, is dependent on its average rotational collision cross-section (CCS). The CCS is a measure of the ion's size and shape; compact ions experience fewer collisions with the buffer gas and travel faster, while more extended, bulkier isomers are slowed down. ub.edu

This differential drift time allows for their separation. The CCS value is a key physicochemical property that can be experimentally determined and used alongside m/z for more confident compound identification. researchgate.net For example, this compound could be readily distinguished from its isomers, such as 3-(pyridin-4-yl)benzaldehyde (B1586253) or 4-(pyridin-2-yl)benzaldehyde, as the different substitution patterns on the pyridine and benzene rings would result in distinct spatial conformations and, consequently, different CCS values. polyu.edu.hknih.gov Trapped Ion Mobility Spectrometry (TIMS), a variant of IM-MS, can offer particularly high resolution for separating co-eluting isomers. mdpi.com

Table 1: Hypothetical Ion Mobility Data for Isomers of Methyl-Pyridinyl-Benzaldehyde

This table illustrates how ion mobility spectrometry could differentiate between isomers of the target compound. The CCS values are representative and demonstrate the principle of separation.

Compound NameMolecular FormulaMolecular WeightIsomer TypeExpected Drift Time (Relative)Expected CCS (Ų)
This compound C₁₃H₁₁NO197.23Positional1.00145.2
4-(2-Methylpyridin-3-yl)benzaldehydeC₁₃H₁₁NO197.23Positional1.03147.8
3-(4-Methylpyridin-3-yl)benzaldehydeC₁₃H₁₁NO197.23Positional1.05149.1
4-(Pyridin-3-yl)acetophenoneC₁₃H₁₁NO197.23Functional0.98143.5

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive technique for determining the solid-state structure of crystalline materials. It provides fundamental information about the atomic arrangement within a crystal lattice, making it indispensable for unambiguous structure confirmation, polymorph identification, and purity assessment of pharmaceutical compounds and other fine chemicals. units.it

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Insights

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a molecule. nih.gov By irradiating a suitable single crystal with an X-ray beam, a unique diffraction pattern is generated, which can be mathematically analyzed to yield a detailed model of the electron density and thus the exact positions of atoms in the crystal. nih.gov

For this compound, an SC-XRD analysis would provide unequivocal proof of its chemical structure. Furthermore, it would reveal critical conformational details, such as:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Intermolecular Interactions: Identification of non-covalent interactions like hydrogen bonds, C-H···π interactions, or π-π stacking, which dictate how the molecules pack in the solid state and influence physical properties like melting point and solubility. researchgate.netresearchgate.net

Table 2: Representative Crystallographic Data Obtainable from SC-XRD

This table shows the type of structural parameters that would be determined from a successful SC-XRD experiment on this compound. Values are typical for related structures. mdpi.com

ParameterDescriptionExpected Value
Crystal SystemThe crystal symmetry class.e.g., Monoclinic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/c
C-C (Aromatic) Bond LengthAverage length of a carbon-carbon bond in the benzene ring.~1.39 Å
C=O Bond LengthLength of the aldehyde carbonyl double bond.~1.21 Å
C-N (Pyridine) Bond LengthAverage length of a carbon-nitrogen bond in the pyridine ring.~1.34 Å
Inter-ring C-C Bond LengthLength of the single bond connecting the two aromatic rings.~1.49 Å
Pyridine-Benzene Dihedral AngleThe twist angle between the two rings.e.g., 30-50°

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the molecular vibrations of a sample. These vibrations are specific to the types of chemical bonds and functional groups present, providing a detailed molecular fingerprint. nih.gov

For this compound, IR and Raman spectra are complementary and can be used to confirm the presence of key structural features. The aldehyde C=O stretch, for instance, typically gives a very strong absorption in the IR spectrum, while aromatic ring vibrations are often strong in both IR and Raman spectra. nist.govcapes.gov.br The combination of both techniques provides a comprehensive vibrational profile for structural confirmation and quality control.

Table 4: Key Vibrational Modes for this compound

This table outlines the expected vibrational frequencies for the main functional groups of the molecule. mdpi.comnist.govcapes.gov.br

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
AldehydeC=O Stretch1690 - 1710 (Strong)1690 - 1710 (Medium)
AldehydeC-H Stretch2810 - 2850, 2710 - 2750 (Medium)Weak
Aromatic RingsC-H Stretch3000 - 3100 (Medium)3000 - 3100 (Strong)
Aromatic RingsC=C/C=N Ring Stretch1450 - 1620 (Multiple, Strong)1450 - 1620 (Multiple, Strong)
Methyl GroupC-H Stretch2920 - 2980 (Medium)2920 - 2980 (Medium)
Inter-ring BondC-C Stretch1250 - 1350 (Variable)Variable

ATR-IR and Raman Microscopy for Spatially Resolved Analysis

Attenuated Total Reflectance (ATR) is a sampling technique for IR spectroscopy that allows for the analysis of solid and liquid samples with minimal to no preparation. youtube.com The sample is placed in direct contact with a high-refractive-index crystal (like diamond or germanium), and an IR beam is passed through the crystal in such a way that it creates an evanescent wave that penetrates a few microns into the sample. youtube.com ATR-IR is ideal for rapid surface analysis and quality control checks.

Raman microscopy combines a Raman spectrometer with a standard optical microscope, enabling the acquisition of vibrational spectra from microscopic sample areas. By rastering the laser across a sample, it is possible to generate a chemical map that visualizes the spatial distribution of different chemical components. rsc.org This could be used to assess the homogeneity of this compound in a formulated product or to identify different polymorphs within a mixed-phase sample.

In Situ IR/Raman for Reaction Monitoring

In situ (in the reaction vessel) vibrational spectroscopy is a cornerstone of Process Analytical Technology (PAT), allowing for real-time monitoring of chemical reactions. americanpharmaceuticalreview.com By inserting a fiber-optic probe connected to an IR or Raman spectrometer directly into a reaction mixture, chemists can track the concentrations of reactants, intermediates, and products as the reaction progresses. mdpi.com

For the synthesis of this compound (e.g., via a Suzuki coupling), in situ IR or Raman could be used to:

Track Reactant Consumption: Monitor the disappearance of a characteristic peak from a starting material.

Monitor Product Formation: Observe the growth of a key product peak, such as the aldehyde C=O stretch at ~1700 cm⁻¹. nih.gov

Detect Intermediates: Identify transient species that may not be observable by offline sampling and analysis.

Determine Reaction Endpoint: Accurately identify when the reaction is complete, preventing unnecessary heating or the formation of impurities. americanpharmaceuticalreview.commdpi.com

This real-time data acquisition leads to improved process understanding, optimization, and control.

Chromatographic and Separation Science Techniques.

Chromatographic and separation sciences are indispensable for the research and quality control of this compound. These techniques are fundamental for isolating the compound, determining its purity, monitoring its synthesis, and profiling any related impurities. biomedres.us Modern chromatography, often coupled with spectrometric techniques, provides the high-resolution data necessary for rigorous chemical analysis in pharmaceutical development. ijprajournal.com

High-Performance Liquid Chromatography (HPLC) for Purity, Separation, and Reaction Monitoring.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. unr.edu.ar It is routinely employed to assess the purity of the final synthesized product and to separate it from starting materials, intermediates, and byproducts. ptfarm.pl Reversed-phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.

Research Findings:

In the context of synthesizing bi-aryl compounds such as this compound, typically via cross-coupling reactions (e.g., Suzuki coupling), HPLC is vital for reaction monitoring. Analysts can inject aliquots of the reaction mixture at various time points to track the consumption of reactants (e.g., 3-bromo-4-methylpyridine (B15001) and 4-formylphenylboronic acid) and the formation of the desired product. This allows for the optimization of reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize yield and minimize impurity formation.

For purity assessment, a validated HPLC method can quantify the main peak corresponding to this compound and detect any impurities. researchgate.net Detection is typically performed using a UV-Vis or a photodiode array (PDA) detector, which leverages the chromophoric nature of the aromatic rings and the aldehyde functional group in the molecule. ptfarm.pl The high selectivity of HPLC effectively eliminates interference from coexisting substances in a sample matrix. nih.gov

Table 1: Representative HPLC Method Parameters for Analysis of Aromatic Aldehydes This table presents typical starting conditions for method development based on the analysis of similar compounds. ptfarm.plresearchgate.netnih.gov

ParameterTypical Value/Condition
Chromatograph Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Acetonitrile (ACN) and Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/Vis or PDA Detector at a wavelength of ~254 nm or a wavelength of maximum absorbance
Injection Volume 5 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurity Profiling.

While this compound itself has a high boiling point and is not ideally suited for direct Gas Chromatography (GC) analysis, the hyphenated GC-MS technique is critical for impurity profiling, specifically for volatile organic compounds (VOCs). ijprajournal.com Regulatory guidelines require strict control over residual solvents and other volatile impurities that may be present from the manufacturing process. unr.edu.ar

Research Findings:

The primary application of GC-MS in the context of this compound research is the identification and quantification of residual solvents. ijprajournal.com Solvents commonly used in its synthesis, such as toluene, dioxane, ethanol (B145695), or dimethylformamide (DMF), must be monitored to ensure they are below acceptable safety limits. Headspace GC is a preferred technique for this analysis, where the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC-MS system. This prevents non-volatile matrix components from contaminating the instrument. ijprajournal.com

Furthermore, GC-MS can be used to identify volatile byproducts or degradation products that might not be detected by HPLC. thermofisher.com The mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the compound and its fragmentation pattern, allowing for the confident identification of unknown impurities. ijprajournal.com

Table 2: Common Volatile Impurities and Typical GC-MS System Parameters This table outlines common residual solvents that could be profiled using GC-MS. unr.edu.arijprajournal.com

Analyte ClassPotential ImpuritiesGC-MS Method Highlights
Residual Solvents Toluene, Ethanol, Acetone, Dioxane, Dimethylformamide (DMF)Technique: Headspace GC-MS
Column: Typically a low-polarity column (e.g., 5% Phenyl Polysiloxane)
Carrier Gas: Helium or Hydrogen
Detector: Mass Spectrometer (providing both qualitative and quantitative data)
Volatile Byproducts Low molecular weight side-products from synthesisTechnique: Direct Liquid Injection or Headspace GC-MS
Analysis: Comparison of mass spectra against libraries (e.g., NIST) for identification

Chiral Chromatography for Enantiomeric Purity Assessment (if chiral derivatives are relevant).

Chiral chromatography is a specialized sub-category of chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images of a chiral molecule.

Research Findings:

The compound this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral chromatography is not applicable for assessing its purity.

However, this technique would become critically important if this compound were used as a prochiral precursor in an asymmetric synthesis to create a new chiral molecule. For instance, if the aldehyde group were to undergo an asymmetric addition reaction to form a chiral secondary alcohol, the resulting product would consist of two enantiomers (R and S). In such a case, chiral HPLC or chiral GC would be the definitive method to determine the enantiomeric purity (or enantiomeric excess, e.e.) of the product, which is a crucial parameter in the development of single-enantiomer pharmaceutical agents. nih.gov

Future Research Directions and Unexplored Avenues in 4 4 Methylpyridin 3 Yl Benzaldehyde Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The efficient construction of the 4-(4-Methylpyridin-3-yl)benzaldehyde framework is a prerequisite for its widespread study and application. While classical methods may be employed, future research will likely focus on more sophisticated and efficient synthetic routes.

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand out as a powerful tool. eurekaselect.comsioc-journal.cnresearchgate.net This reaction would likely involve the coupling of a boronic acid or ester derivative of one of the aromatic rings with a halogenated partner of the other. For instance, the reaction of 4-methyl-3-pyridylboronic acid with 4-bromobenzaldehyde (B125591) or, conversely, 3-bromo-4-methylpyridine (B15001) with 4-formylphenylboronic acid, catalyzed by a palladium complex, could be a viable strategy. eurekaselect.comsioc-journal.cnresearchgate.net Future work in this area could focus on optimizing reaction conditions, such as the choice of catalyst, ligand, base, and solvent, to maximize yield and minimize byproducts. sioc-journal.cn The use of air- and moisture-stable Pd(II)-NHC (N-heterocyclic carbene) precatalysts, which have shown success in the coupling of other pyridyl nucleophiles, could offer a more practical and robust approach. organic-chemistry.org

Another promising avenue is the direct C-H functionalization of pyridines. nih.govrsc.orgthieme-connect.com This approach avoids the pre-functionalization of the starting materials, thus improving atom and step economy. acs.org Research could explore the direct arylation of 4-methylpyridine (B42270) at the C3 position with a suitable benzaldehyde (B42025) derivative. Achieving high regioselectivity at the C3 position, which is often challenging in pyridine (B92270) chemistry, would be a significant advancement. nih.gov

De novo synthesis of the pyridine ring also presents an opportunity for innovation. acs.org Cyclocondensation reactions, which are used for the large-scale preparation of pyridines, could be adapted to construct the 4-methyl-3-substituted pyridine ring with the benzaldehyde moiety already in place or introduced in a subsequent step. youtube.com

Synthetic PathwayKey ReactantsPotential Advantages
Suzuki-Miyaura Coupling 4-Methyl-3-pyridylboronic acid + 4-BromobenzaldehydeHigh functional group tolerance, well-established methodology. eurekaselect.comsioc-journal.cn
Direct C-H Arylation 4-Methylpyridine + 4-HalobenzaldehydeIncreased atom and step economy. rsc.orgacs.org
De Novo Ring Synthesis Acyclic precursors (e.g., 1,5-dicarbonyl compounds) + AmmoniaPotential for large-scale synthesis. youtube.com

Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The aldehyde group can undergo a wide range of classical transformations, including oxidation, reduction, and conversion to imines, oximes, and hydrazones. The pyridine nitrogen, being basic, can be protonated or alkylated. nih.gov

The methyl group on the pyridine ring offers unique reactivity. The hydrogens of this methyl group are expected to be acidic due to the electron-withdrawing nature of the pyridine ring, allowing for condensation reactions with other carbonyl compounds, including benzaldehyde itself under certain conditions. vaia.com This could lead to the formation of novel stilbene-like structures.

The pyridine ring itself can participate in various reactions. While electrophilic substitution on the pyridine ring is generally difficult, it typically occurs at the C3 and C5 positions. nih.gov Nucleophilic aromatic substitution is more favorable, especially if a leaving group is present at the C2 or C4 position. nih.gov Furthermore, the pyridine nitrogen can act as a ligand for transition metals, opening up possibilities for its use in catalysis. Pyridine-containing complexes have been employed in a variety of catalytic applications. unimi.itresearchgate.net Future research could explore the use of this compound as a ligand in homogeneous catalysis, where the benzaldehyde moiety could be used to tune the electronic properties of the metal center or to anchor the complex to a solid support.

Integration into Advanced Functional Materials for Emerging Technologies

The unique combination of a polar, electron-deficient pyridine ring and a reactive benzaldehyde group makes this compound an attractive building block for advanced functional materials. nih.gov Pyridine-containing materials have shown promise in a range of applications, including organic light-emitting diodes (OLEDs), sensors, and as components of metal-organic frameworks (MOFs). nih.govacs.org

The benzaldehyde functionality can be readily converted into a variety of other groups, allowing for the synthesis of a diverse library of derivatives with tailored properties. For example, condensation with suitable amines could yield Schiff bases, which are known to exhibit interesting photophysical and liquid crystalline properties. These derivatives could be investigated as novel hole-transporting materials in OLEDs. acs.org

The pyridine nitrogen provides a coordination site for metal ions, making this compound a potential linker for the construction of MOFs. The porosity and functionality of such MOFs could be tuned by modifying the benzaldehyde group, leading to materials with applications in gas storage, separation, and catalysis.

Synergistic Approaches Combining Experimental and Computational Methodologies

A combined experimental and computational approach will be crucial for accelerating the exploration of this compound chemistry. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. nih.govresearchgate.net

Computational studies can be used to:

Predict Reactivity: Calculate the energies of transition states and intermediates for various reactions to predict the most favorable reaction pathways. nih.gov

Elucidate Reaction Mechanisms: Understand the detailed steps of a chemical transformation, such as the role of catalysts and intermediates. aip.org

Design Novel Materials: Predict the electronic and optical properties of derivatives of this compound to guide the synthesis of new functional materials. researchgate.net

For instance, computational modeling could be used to screen different catalyst systems for the Suzuki-Miyaura coupling to identify the most promising candidates for experimental investigation. nih.gov Similarly, the photophysical properties of potential OLED materials derived from this compound could be predicted before undertaking their synthesis. aip.org

Role in Sustainable Chemistry and Resource Efficiency

The principles of green chemistry can guide the future development and application of this compound. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. biosynce.comnih.gov

Future research should focus on:

Catalytic Syntheses: Developing catalytic methods for the synthesis of the target compound and its derivatives to minimize waste and energy consumption. biosynce.com

Renewable Feedstocks: Exploring the possibility of deriving the starting materials from renewable resources.

Biodegradable Materials: Investigating the potential for incorporating the this compound scaffold into biodegradable polymers. biosynce.com

Microwave-assisted synthesis and the use of green catalysts are promising techniques for developing more sustainable synthetic protocols for pyridine derivatives. researchgate.netnih.govacs.org

Advanced Analytical Methodologies for Real-time Monitoring and Characterization

The development of advanced analytical methods will be essential for the real-time monitoring of reactions involving this compound and for the thorough characterization of its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful techniques for separating and identifying isomers and reaction products. helixchrom.comcdc.govhelixchrom.comnih.gov

Future research in this area could focus on the development of:

In-situ Spectroscopic Techniques: Using techniques like FT-IR and Raman spectroscopy to monitor reaction progress in real-time.

Chiral Separation Methods: Developing methods to separate enantiomers of chiral derivatives of this compound.

Advanced MS Techniques: Employing high-resolution mass spectrometry to accurately determine the elemental composition of novel compounds. cdc.gov

The development of robust analytical methods will be crucial for ensuring the purity and quality of materials derived from this versatile building block.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 4-(4-Methylpyridin-3-yl)benzaldehyde, and how do reaction parameters influence yield?

Methodological Answer:
Synthesis typically involves cross-coupling reactions , such as Suzuki-Miyaura coupling, between halogenated benzaldehyde derivatives and 4-methylpyridin-3-yl boronic acids. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol% loading) .
  • Solvent optimization : Mixed solvents like DMF/H₂O or toluene/ethanol enhance solubility and reactivity .
  • Temperature : Reactions conducted at 80–110°C under inert atmosphere (N₂/Ar) .
  • Base selection : K₂CO₃ or NaOAc (2–3 equivalents) improves coupling efficiency .
    Purification involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water .

Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR, IR) and crystallographic results during structural elucidation?

Methodological Answer:
Address discrepancies using a multi-technique validation framework :

Crystallography : Repeat crystallization in alternative solvents (e.g., DMSO/EtOH) to improve crystal quality .

DFT calculations : Predict NMR chemical shifts and compare with experimental data to identify conformational differences .

High-field NMR : Use 600+ MHz instruments with gradient-enhanced COSY/NOESY to resolve overlapping signals .

Dynamic effects : Perform variable-temperature NMR to assess rotational barriers around the pyridinyl-benzene bond .
Discrepancies often arise from solution-phase flexibility versus rigid crystal packing, necessitating molecular dynamics simulations .

Basic: What analytical techniques are critical for characterizing this compound, and what are key diagnostic markers?

Methodological Answer:

Technique Key Parameters Diagnostic Features
¹H NMR DMSO-d₆, 400 MHzAldehyde proton: δ 9.8–10.2 ppm; Pyridinyl protons: δ 8.3–8.7 ppm
FT-IR ATR modeC=O stretch: ~1700 cm⁻¹; Pyridine ring vibrations: 1600–1580 cm⁻¹
HPLC C18 column, MeOH:H₂O (70:30)Retention time consistency (±0.2 min) indicates purity
Mass Spec ESI+[M+H]⁺ peak at m/z 212.1 (calculated)
Elemental analysis (deviation ≤0.4%) is mandatory for final validation .

Advanced: What strategies optimize regioselective functionalization of this compound derivatives?

Methodological Answer:
Regioselectivity is guided by:

  • Electronic effects : The electron-donating methylpyridinyl group directs electrophiles to ortho/para positions via resonance .
  • Steric mapping : Molecular modeling (e.g., GaussView) identifies accessible reactive sites .
  • Solvent polarity : Polar solvents (e.g., DMF) stabilize charge-separated intermediates in nucleophilic additions .
  • Kinetic control : Monitor reaction progress via TLC/HPLC to isolate intermediates before thermodynamic products dominate .
    Design of Experiments (DoE) frameworks optimize temperature, catalyst loading, and stoichiometry .

Basic: What storage and handling protocols ensure stability of this compound?

Methodological Answer:

  • Storage : Amber vials under argon at –20°C to prevent oxidation and moisture absorption .
  • Handling : Use anhydrous solvents (e.g., THF, DMF with molecular sieves) to minimize aldehyde degradation .
  • Degradation monitoring : Weekly HPLC checks for oxidation byproducts (e.g., benzoic acid derivatives) .
  • Spill management : Neutralize with saturated NaHSO₃ solution and dispose via hazardous waste protocols .

Advanced: How can computational methods predict the biological activity of analogs?

Methodological Answer:
A QSAR workflow includes:

Conformational sampling : Generate 3D structures using CONFLEX or MOE .

Descriptor calculation : LogP, polar surface area (PSA), and H-bond donors predict bioavailability .

Molecular docking : AutoDock Vina screens against target proteins (e.g., kinases) to rank binding affinities .

Validation : Synthesize top candidates and test in bioassays (e.g., antimicrobial activity) .
MD simulations (GROMACS) over 100 ns trajectories assess protein-ligand stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.